2,4-D 2-Ethylhexyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Herbicide Properties and Mechanism of Action

,4-D 2-Ethylhexyl ester is an ester form of 2,4-dichlorophenoxyacetic acid (2,4-D), a selective herbicide commonly used in agriculture and forestry [National Pesticide Information Center (NPIC), Oregon State University]. Research has explored its application in controlling various broadleaf weeds across different environments including food and non-food crops, fallow land, rights-of-way, and forests [US Environmental Protection Agency (EPA)].

The herbicidal effect of 2,4-D 2-Ethylhexyl ester is believed to be due to its auxin-mimicking properties. Auxins are natural plant hormones that regulate growth and development. When applied, the ester disrupts plant hormone balance, leading to uncontrolled cell division and abnormal growth patterns in targeted broadleaf plants [NPIC]. Studies have shown that the ester increases cell wall plasticity, disrupts protein biosynthesis, and triggers excessive ethylene production in plants, ultimately causing damage to vascular tissues and cell death [EPA].

Applications in Ecological Studies

Ecological research utilizes 2,4-D 2-Ethylhexyl ester to manipulate plant communities and study plant competition dynamics. By selectively controlling broadleaf weeds, researchers can isolate the effects of specific plant species on ecosystem processes. For instance, a study investigated the impact of invasive shrubs on native plant communities by applying the ester to selectively remove the shrubs and assess their competitive influence on native plant growth .

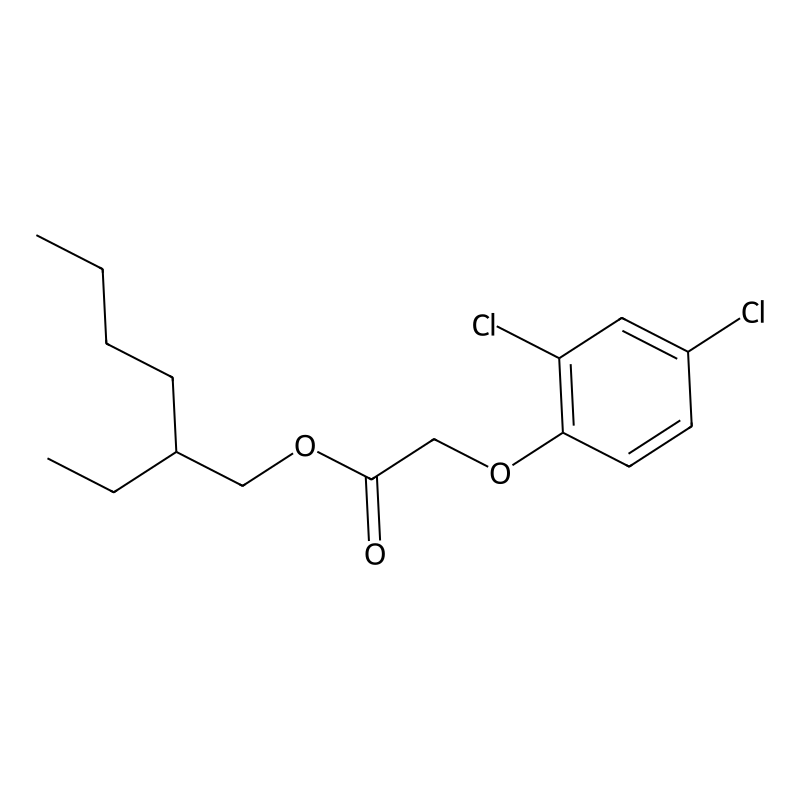

2,4-D 2-Ethylhexyl ester, with the chemical formula and CAS number 1928-43-4, is a synthetic herbicide belonging to the phenoxyacetic acid family. It is a colorless, sweet-smelling liquid that serves as an effective selective herbicide for controlling broadleaf weeds in various agricultural and non-agricultural settings. This compound is a derivative of 2,4-dichlorophenoxyacetic acid and is primarily utilized in its ester form due to its enhanced properties compared to the acid form .

2,4-D EHE acts as a selective herbicide by mimicking natural plant hormones called auxins. These auxins regulate plant growth and development. Once absorbed by the plant, 2,4-D EHE disrupts auxin balance, leading to uncontrolled cell division and abnormal growth patterns. This ultimately results in plant death [].

- Toxicity: 2,4-D EHE is considered moderately toxic with an oral LD50 (Lethal Dose 50) of 323 mg/kg for rats []. It can cause irritation to skin and eyes upon contact.

- Environmental impact: While considered less persistent than other herbicides, 2,4-D EHE can still pose risks to aquatic environments if not handled properly.

As an ester, 2,4-D 2-Ethylhexyl ester can undergo hydrolysis in the presence of water or strong acids, leading to the formation of 2,4-D acid and alcohol. The reaction can be summarized as follows:

This hydrolysis reaction is crucial as it determines the compound's persistence in the environment; typically, it degrades rapidly in soil and water . Additionally, esters like 2,4-D 2-Ethylhexyl ester can react exothermically with strong oxidizing agents and caustic solutions, which may lead to hazardous conditions if not handled properly .

The biological activity of 2,4-D 2-Ethylhexyl ester is primarily attributed to its role as a plant growth regulator. It acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. The mechanism involves altering cell wall plasticity and promoting abnormal cell division, ultimately leading to plant death. This herbicide is particularly effective against broadleaf weeds while being less harmful to grasses .

Toxicological studies indicate that exposure to this compound can pose risks to non-target organisms, including mammals and aquatic species. Its environmental impact depends on factors such as concentration and duration of exposure .

The synthesis of 2,4-D 2-Ethylhexyl ester typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid or its derivatives in the presence of a suitable catalyst. The general reaction can be represented as:

This method allows for the efficient production of the ester form while minimizing by-products . Variations in synthesis may include different solvents or catalysts to optimize yield and purity.

The primary application of 2,4-D 2-Ethylhexyl ester is in agriculture as a selective herbicide for controlling broadleaf weeds in crops such as corn and wheat. It is also employed in non-crop areas like rights-of-way, forestry applications (to enhance conifer growth), and residential lawns . The compound's rapid degradation to the active form (2,4-D acid) enhances its effectiveness and reduces environmental persistence.

Studies on the interactions of 2,4-D 2-Ethylhexyl ester with other chemicals reveal significant insights into its environmental behavior. For instance, it has been noted that this compound does not bioaccumulate significantly in aquatic organisms due to its low bioconcentration factor . Moreover, interactions with soil microorganisms play a key role in its degradation process; microbial metabolism is the primary pathway for breaking down this herbicide in soil environments .

Several compounds share structural similarities with 2,4-D 2-Ethylhexyl ester. Here are some notable examples:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | 94-75-7 | The parent compound; widely used herbicide |

| 2,4-D Dimethylamine Salt | 2008-39-1 | Water-soluble; used for similar applications |

| 2,4-D Isopropylamine Salt | 5742-17-6 | Another salt form; effective against broadleaf weeds |

| Butoxyethyl Ester of 2,4-D | Not listed | Used for similar herbicidal purposes |

| Isobutyl Ester of 2,4-D | Not listed | Alternative formulation with different solubility |

Uniqueness: What sets 2,4-D 2-Ethylhexyl ester apart from these compounds is its specific efficacy against broadleaf weeds while being less harmful to grasses. Its rapid degradation into the active form ensures minimal environmental impact compared to other formulations that may persist longer in ecosystems .

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

Density

LogP

log Kow = 5.78 at 25 °C

Odor

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (99.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard